1-o-octadecyl-2-o-benzyl-sn-glycerol

Vue d'ensemble

Description

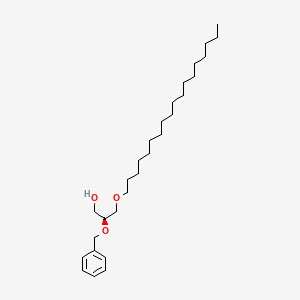

1-o-octadecyl-2-o-benzyl-sn-glycerol is a complex organic compound with the molecular formula C27H46O3. This compound is characterized by its long alkyl chain and the presence of both phenyl and propanol groups. It is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-o-octadecyl-2-o-benzyl-sn-glycerol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1-propanol with octadecyl bromide, followed by the introduction of the phenylmethoxy group through a Williamson ether synthesis. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency .

Analyse Des Réactions Chimiques

1-o-octadecyl-2-o-benzyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Applications De Recherche Scientifique

Chemistry

In chemical research, 1-O-octadecyl-2-O-benzyl-sn-glycerol serves as a surfactant and emulsifying agent. Its ability to modify surface tension makes it valuable in various chemical formulations.

Biology

The compound is instrumental in studying membrane proteins and lipid bilayers due to its ability to integrate into lipid membranes. This integration alters membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors .

Medicine

One of the most promising applications of this compound is in drug delivery systems. It enhances the solubility and bioavailability of hydrophobic drugs. For instance, derivatives such as 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir have shown effectiveness against respiratory viruses, including SARS-CoV-2, demonstrating significant antiviral activity in vitro and in vivo .

Antiviral Activity

A study demonstrated that orally administered 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir effectively targets lung tissues and exhibits antiviral properties against ectromelia virus in mice. The compound's formulation allowed for therapeutic plasma levels that surpassed effective concentrations for viral inhibition .

Drug Delivery Systems

Research has indicated that the compound's structure allows for modifications that enhance its efficacy as a prodrug. For example, a study on various analogs showed that modifications at specific hydroxyl positions improved antiviral potency without significantly increasing cytotoxicity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Surfactant and emulsifying agent | Modifies surface tension in formulations |

| Biology | Study of membrane proteins | Alters membrane fluidity affecting protein function |

| Medicine | Drug delivery systems | Enhances solubility and bioavailability; effective against respiratory viruses |

Mécanisme D'action

The mechanism of action of 1-o-octadecyl-2-o-benzyl-sn-glycerol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing various cellular processes. The phenylmethoxy group may also interact with aromatic amino acids in proteins, further modulating their activity .

Comparaison Avec Des Composés Similaires

1-o-octadecyl-2-o-benzyl-sn-glycerol can be compared with other similar compounds such as:

1-Propanol, 3-(octadecyloxy)-: Lacks the phenylmethoxy group, making it less effective in interacting with aromatic amino acids.

1-Propanol, 3-(phenylmethoxy)-: Lacks the long alkyl chain, reducing its ability to integrate into lipid bilayers.

Octadecanol: A simpler compound with only the long alkyl chain, used primarily as an emollient in cosmetics.

These comparisons highlight the unique combination of functional groups in this compound, which confer its distinctive properties and applications.

Activité Biologique

1-O-Octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a synthetic lipid compound that has garnered attention for its antiviral properties, particularly against various viral infections, including those caused by orthopoxviruses and SARS-CoV-2. This article explores the biological activity of ODBG, focusing on its pharmacokinetics, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

ODBG is derived from glycerol and features a long-chain fatty acid (octadecyl) and a benzyl group. The synthesis of ODBG involves the esterification of cidofovir (CDV) with this compound, creating a prodrug that enhances oral bioavailability and targets the lungs more effectively than its predecessors .

Pharmacokinetics

The pharmacokinetic profile of ODBG reveals its ability to achieve significant plasma concentrations following oral administration. Studies have demonstrated that ODBG exhibits a relative oral bioavailability of approximately 32.3% compared to intraperitoneal administration, with peak plasma levels observed at around 6 hours post-administration . The compound is primarily absorbed via the lymphatic system, which facilitates its targeting of pulmonary tissues while minimizing hepatic first-pass metabolism .

In Vitro Studies

ODBG has shown potent antiviral activity against various viruses in vitro:

- Ectromelia Virus (ECTV) : ODBG demonstrated an EC50 value of 0.01 μM, significantly lower than that of HDP-CDV (0.22 μM), indicating superior efficacy .

- SARS-CoV-2 : Recent studies indicate that ODBG analogs exhibit submicromolar activity against SARS-CoV-2 in different cell lines, including Vero E6 and Calu-3 cells. For instance, ODBG-P-RVn showed an EC50 of 138 nM against SARS-CoV-2 replication in Huh7.5 cells .

In Vivo Studies

In animal models, ODBG has demonstrated effectiveness in preventing mortality from lethal viral challenges:

- In mice infected with ECTV via aerosol or intranasal routes, ODBG was equally effective as HDP-CDV in preventing death from disease .

- Syrian hamsters treated with ODBG-P-RVn showed well-tolerated results and maintained therapeutic plasma levels above the EC90 for SARS-CoV-2 after oral administration .

Efficacy Against Orthopoxviruses

A notable case study involved the use of ODBG in treating infections caused by orthopoxviruses, where it was found to significantly reduce viral titers in the lungs compared to traditional treatments. This targeting capability is attributed to the unique pharmacokinetics of ODBG, which allows for higher concentrations in pulmonary tissues .

Treatment of COVID-19

Recent findings suggest that ODBG could serve as a promising candidate for early treatment of SARS-CoV-2 infections. In controlled studies, administration of ODBG-P-RVn resulted in reduced viral loads and improved survival rates among infected subjects . The compound's ability to bypass initial phosphorylation steps required for activation further enhances its therapeutic potential.

Summary of Findings

| Parameter | ODBG | HDP-CDV |

|---|---|---|

| EC50 (ECTV) | 0.01 μM | 0.22 μM |

| Oral Bioavailability | 32.3% | Not specified |

| Therapeutic Levels (SARS-CoV-2) | Achieved in plasma | Not applicable |

| Selectivity Index | 3,500 | 61 |

Propriétés

IUPAC Name |

(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIFKOIVNVRTPE-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468491 | |

| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80707-93-3 | |

| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.